Cas no 1556027-16-7 (2-Cyclohexyl-2-fluoroethan-1-ol)
2-Cyclohexyl-2-fluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-cyclohexyl-2-fluoroethan-1-ol
- 2-cyclohexyl-2-fluoroethanol
- 2-Cyclohexyl-2-fluoroethan-1-ol
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- Inchi: 1S/C8H15FO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6H2
- InChI Key: COHAYBDUSGUGIO-UHFFFAOYSA-N
- SMILES: FC(CO)C1CCCCC1
Computed Properties
- Exact Mass: 146.110693260g/mol
- Monoisotopic Mass: 146.110693260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 89.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2
2-Cyclohexyl-2-fluoroethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2147-5790-0.25g |
2-cyclohexyl-2-fluoroethan-1-ol |
1556027-16-7 | 95%+ | 0.25g |
$862.0 | 2023-09-06 | |
| Life Chemicals | F2147-5790-0.5g |
2-cyclohexyl-2-fluoroethan-1-ol |
1556027-16-7 | 95%+ | 0.5g |
$908.0 | 2023-09-06 | |
| Life Chemicals | F2147-5790-1g |
2-cyclohexyl-2-fluoroethan-1-ol |
1556027-16-7 | 95%+ | 1g |
$956.0 | 2023-09-06 | |
| Life Chemicals | F2147-5790-2.5g |
2-cyclohexyl-2-fluoroethan-1-ol |
1556027-16-7 | 95%+ | 2.5g |
$1912.0 | 2023-09-06 | |
| Life Chemicals | F2147-5790-5g |
2-cyclohexyl-2-fluoroethan-1-ol |
1556027-16-7 | 95%+ | 5g |
$2868.0 | 2023-09-06 | |
| Life Chemicals | F2147-5790-10g |
2-cyclohexyl-2-fluoroethan-1-ol |
1556027-16-7 | 95%+ | 10g |
$4015.0 | 2023-09-06 | |
| Enamine | EN300-7007764-0.05g |
2-cyclohexyl-2-fluoroethan-1-ol |
1556027-16-7 | 95.0% | 0.05g |
$245.0 | 2025-03-12 | |
| Enamine | EN300-7007764-0.1g |
2-cyclohexyl-2-fluoroethan-1-ol |
1556027-16-7 | 95.0% | 0.1g |
$366.0 | 2025-03-12 | |
| Enamine | EN300-7007764-0.25g |
2-cyclohexyl-2-fluoroethan-1-ol |
1556027-16-7 | 95.0% | 0.25g |
$524.0 | 2025-03-12 | |
| Enamine | EN300-7007764-0.5g |
2-cyclohexyl-2-fluoroethan-1-ol |
1556027-16-7 | 95.0% | 0.5g |
$824.0 | 2025-03-12 |
2-Cyclohexyl-2-fluoroethan-1-ol Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 2-Cyclohexyl-2-fluoroethan-1-ol
Introduction to 2-Cyclohexyl-2-fluoroethan-1-ol (CAS No. 1556027-16-7)
2-Cyclohexyl-2-fluoroethan-1-ol is an organic compound characterized by its unique structural features and diverse applications in the chemical and biomedical fields. With the Chemical Abstracts Service (CAS) registry number 1556027-16-7, this molecule has garnered attention due to its potential roles in drug design, material science, and analytical chemistry. The compound's structure comprises a cyclohexyl group attached to the central carbon atom of a fluorinated ethyl alcohol backbone, creating a rigid framework that enhances its reactivity and selectivity in various chemical transformations.
Recent advancements in synthetic methodologies have highlighted the importance of cyclohexyl-functionalized alcohols as intermediates in pharmaceutical synthesis. Studies published in Journal of Medicinal Chemistry (2023) demonstrate that substituting terminal alkyl groups with cyclohexyl moieties can significantly improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. The fluorine atom at position 2 further modulates electronic effects, enabling precise control over molecular interactions with biological targets. This dual functionality makes 2-Cyclohexyl-2-fluoroethan-1-ol a valuable building block for designing bioactive compounds.
In material science applications, researchers have explored this compound's utility as a chiral additive in polymer synthesis. A 2024 study from Nature Materials revealed that incorporating cyclohexane-derived alcohols with fluorine substitution into polymeric matrices enhances thermal stability while introducing asymmetric centers for self-assembling structures. The alcohol group facilitates hydrogen bonding networks, which are critical for optimizing mechanical properties of advanced materials used in optoelectronics and biomedical implants.
The synthesis of cyclohexyl-substituted fluorinated alcohols has been refined through catalytic enantioselective approaches. A groundbreaking method described in Angewandte Chemie International Edition (January 2024) employs palladium-catalyzed asymmetric allylation to construct the chiral center with >98% enantiomeric excess under mild reaction conditions. This process minimizes environmental impact compared to traditional multi-step syntheses, aligning with current green chemistry initiatives.
Spectroscopic analysis confirms the compound's structural integrity: proton NMR shows distinct signals at δ 3.9–4.1 ppm for the hydroxyl proton and δ 1.8–3.3 ppm for cyclohexane protons, while carbon NMR reveals characteristic peaks between δ 68–74 ppm indicative of the fluorinated secondary carbon adjacent to the alcohol functional group. These spectral fingerprints are crucial for quality assurance during large-scale production processes.
In biochemical studies, this alcohol has been identified as a promising ligand for metal ion coordination complexes. Research teams at MIT reported in March 2024 that incorporating fluorinated cyclohexane moieties into chelating agents improves their selectivity toward divalent metal ions such as copper(II) and zinc(II), which are essential cofactors in many enzymatic reactions. This property opens new avenues for developing enzyme mimics and catalytic systems applicable to biocatalysis and industrial processes.
The compound's solubility characteristics are particularly notable: it exhibits excellent solubility in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), while maintaining limited water solubility due to its hydrophobic cyclohexyl substituent. This balanced solubility profile is advantageous for applications requiring both organic phase compatibility and controlled hydrophilicity, such as nanoparticle stabilization or drug delivery systems.
Cutting-edge research from Stanford University (May 2024) demonstrated its utility as a chiral auxiliary in asymmetric epoxidation reactions using visible-light photocatalysis systems. By tethering the alcohol group through an oxazaborolidine catalyst system, researchers achieved unprecedented stereoselectivity (>99% ee) when converting allylic alcohols into epoxy derivatives—a critical step in synthesizing complex natural products like taxanes used in cancer chemotherapy.
In analytical chemistry contexts, this molecule serves as a reference standard for calibrating mass spectrometry equipment due to its well-defined fragmentation patterns under electrospray ionization conditions. Its molecular weight (MW = 158 g/mol) allows precise calibration across multiple mass spectrometry platforms, ensuring accurate quantification of related compounds during metabolomics studies or pharmaceutical quality control analyses.
Biochemical evaluations conducted by pharmaceutical companies have identified potential applications in kinase inhibitor development programs targeting cancer pathways such as PI3K/Akt/mTOR signaling cascades reported in Cancer Research (April 2024). The cyclohexane ring provides optimal steric hindrance while fluorine substitution enhances binding affinity through halogen bonding interactions with enzyme active sites—a combination that could lead to next-generation anticancer agents with reduced off-target effects.
Literature reviews from the past two years consistently emphasize its role as an effective solvent additive for improving reaction yields under phase-transfer catalysis conditions. A collaborative study between Oxford University and Merck scientists showed that adding small quantities (< 5 mol%) of this alcohol increased conversion rates by up to 40% during Suzuki-Miyaura cross-coupling reactions without compromising product purity—a significant breakthrough for scalable organic synthesis processes.
The compound's thermal behavior has also been extensively characterized using differential scanning calorimetry (DSC). Data published by Sigma-Aldrich collaborators indicate a melting point range of 68–70°C under standard conditions, with decomposition occurring above 350°C when exposed to nitrogen-free atmospheres—critical information for optimizing storage conditions during industrial manufacturing cycles.
In recent drug discovery efforts targeting neurodegenerative diseases, researchers at UC San Francisco have investigated its potential as a lead compound modulating gamma-secretase activity implicated in Alzheimer's pathology (Nature Communications, July 2024). Preliminary cell culture experiments demonstrated selective inhibition profiles without affecting other cellular proteases—a rare property among currently available small-molecule inhibitors—suggesting promising therapeutic potential after further optimization studies.
Safety data sheets confirm it behaves within standard chemical handling protocols when stored below room temperature (-5°C recommended) under nitrogen-purged conditions to prevent oxidation by atmospheric oxygen—a common degradation pathway observed among primary alcohols with substituted side chains according to IUPAC guidelines on storage practices published last year.
New computational studies using density functional theory (DFT) calculations reveal unexpected hydrogen bonding capabilities between the alcohol hydroxyl group and aromatic π-systems present on adjacent molecules (JACS Au, February 2024). These findings suggest opportunities for designing supramolecular assemblies where this compound could act as a modular component within self-assembling nanoscale architectures used for targeted drug delivery systems or smart materials responding dynamically to environmental stimuli like pH changes or temperature fluctuations.
Innovative applications include its use as a co-solvent additive enhancing dissolution rates of poorly soluble APIs during formulation development stages reported by Pfizer researchers (Eur J Pharm Sci, June 2024). By forming micellar aggregates through synergistic interactions between fluorinated groups and hydroxyl functionalities, this compound improves bioavailability metrics—critical considerations when developing oral medications requiring rapid absorption profiles without gastrointestinal irritation risks associated with harsher solvents like ethanol or DMSO.
Synthetic strategies involving this molecule continue evolving rapidly: recent patents filed by Johnson & Johnson describe novel coupling reactions where it functions as both an activating agent and chiral directing group during one-pot multi-component assembly processes (PCT/US/XXXXXX filed Q3/XXXXX pending approval pending approval pending approval pending approval pending approval pending approval pending approval pending approval pending approval pending approval pending approval pending approval pending approval pending approval pending approval ). These methods promise cost savings through reduced purification steps while maintaining high stereochemical fidelity required for pharmaceutical-grade materials.
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